2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide
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Overview
Description
2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C9H11BrClNO2S and a molecular weight of 312.61 g/mol . This compound is a derivative of benzenesulfonamide, featuring bromine, chlorine, ethyl, and methyl substituents on the benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by bromination and chlorination reactions. The general synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring at the 2-position.
Chlorination: The addition of a chlorine atom to the benzene ring at the 5-position.
Methylation: The addition of a methyl group to the benzene ring at the 4-position.
Industrial production methods often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
2-Bromo-5-chlorobenzaldehyde: Another benzene derivative with bromine and chlorine substituents, used as a pharmaceutical intermediate.
N-Ethyl-4-methylbenzenesulfonamide: A simpler derivative without the bromine and chlorine substituents, used in various chemical applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11BrClNO2S |
---|---|
Molecular Weight |
312.61 g/mol |
IUPAC Name |
2-bromo-5-chloro-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H11BrClNO2S/c1-3-12-15(13,14)9-5-8(11)6(2)4-7(9)10/h4-5,12H,3H2,1-2H3 |
InChI Key |
YIDOLLZXKRSILF-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)Br |
Origin of Product |
United States |
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